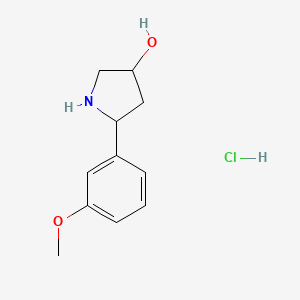

5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic nomenclature of 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as 5-(3-methoxyphenyl)pyrrolidin-3-ol;hydrochloride. The molecular formula C₁₁H₁₆ClNO₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 229.70 grams per mole. The Chemical Abstracts Service registry number 1803611-82-6 provides unique identification for this specific hydrochloride salt form.

The structural framework consists of a pyrrolidine ring system substituted at the 5-position with a 3-methoxyphenyl group and hydroxylated at the 3-position of the pyrrolidine ring. The methoxy group occupies the meta position on the phenyl ring, creating a specific regioisomer that exhibits distinct chemical and biological properties compared to its ortho and para counterparts. The presence of the hydrochloride salt formation involves protonation of the nitrogen atom in the pyrrolidine ring, enhancing the compound's water solubility and crystalline stability characteristics.

Structural isomerism considerations for this compound encompass positional isomerism related to the methoxy group placement on the phenyl ring and stereoisomerism arising from the chiral centers present in the pyrrolidine ring system. The three possible positional isomers include the ortho, meta, and para arrangements of the methoxy substituent, with the meta configuration being the specific focus of this compound. These positional variations result in significant differences in physical properties, chemical reactivity, and biological activity profiles due to altered electronic distribution and steric interactions.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits complex conformational characteristics that influence its chemical behavior and biological interactions. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and carbon atoms displaying non-planar arrangements that minimize ring strain and optimize orbital overlap. The hydroxyl group at the 3-position of the pyrrolidine ring introduces additional conformational flexibility and hydrogen bonding capabilities that significantly impact the compound's solid-state packing and solution behavior.

Computational conformational analysis reveals multiple low-energy conformers arising from rotation around the bond connecting the pyrrolidine ring to the methoxyphenyl group. The phenyl ring orientation relative to the pyrrolidine system creates distinct spatial arrangements that affect the compound's overall molecular shape and electrostatic properties. The methoxy substituent on the phenyl ring contributes to conformational stability through weak intramolecular interactions and influences the compound's dipole moment and polarizability characteristics.

Crystal packing studies demonstrate that the hydrochloride salt formation facilitates ordered molecular arrangements through ionic interactions between the protonated nitrogen center and the chloride anion. These electrostatic interactions, combined with hydrogen bonding networks involving the hydroxyl group and water molecules of crystallization, create stable three-dimensional lattice structures. The crystalline form exhibits enhanced stability compared to the free base, with improved thermal properties and reduced hygroscopicity that benefits pharmaceutical handling and storage applications.

The stereochemical considerations of this compound involve potential chirality at both the 3-position and 5-position of the pyrrolidine ring, leading to multiple possible stereoisomers with distinct three-dimensional arrangements. Each stereoisomer exhibits unique conformational preferences and biological activity profiles, emphasizing the importance of stereochemical control in synthetic preparation and analytical characterization methods.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical investigations of this compound provide fundamental insights into the electronic structure and molecular properties that govern its chemical reactivity and biological interactions. Density functional theory calculations reveal the electronic distribution patterns across the molecular framework, highlighting regions of electron density concentration and depletion that influence chemical behavior. The nitrogen atom in the pyrrolidine ring serves as a primary electron-donating center, while the methoxyphenyl system contributes to the overall electronic delocalization through aromatic resonance effects.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation characteristics and chemical reactivity patterns. The aromatic methoxyphenyl moiety contributes significantly to the frontier molecular orbital structure, with the methoxy substituent acting as an electron-donating group that increases electron density on the phenyl ring and influences the compound's nucleophilic character. The hydroxyl group at the 3-position introduces additional electronic effects through inductive and mesomeric interactions that modify the overall electronic properties of the pyrrolidine system.

Electrostatic potential mapping calculations demonstrate the spatial distribution of positive and negative charge regions across the molecular surface, providing insights into potential binding interactions with biological targets. The protonated nitrogen center in the hydrochloride salt creates a localized positive charge region that facilitates electrostatic interactions with negatively charged biological receptors or enzymes. The oxygen atoms in the hydroxyl and methoxy groups represent electron-rich regions capable of hydrogen bonding and other non-covalent interactions.

Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing detailed information about electron delocalization patterns and orbital hybridization states. The pyrrolidine nitrogen exhibits sp³ hybridization with the lone pair participating in protonation to form the hydrochloride salt. The aromatic carbon atoms display sp² hybridization typical of benzene ring systems, while the methoxy carbon maintains sp³ hybridization with characteristic electron-donating properties that influence the aromatic ring's electronic characteristics.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | Variable with conformation | Density Functional Theory |

| Polarizability | Enhanced by aromatic system | Time-Dependent Density Functional Theory |

| Ionization Potential | Nitrogen lone pair dependent | Hartree-Fock calculations |

| Electron Affinity | Aromatic system influenced | Density Functional Theory |

属性

IUPAC Name |

5-(3-methoxyphenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(13)7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRXQPQNDIBWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(CN2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-82-6 | |

| Record name | 5-(3-methoxyphenyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Key Intermediates

- Aminohydroxybutyric acid derivatives serve as key precursors for the pyrrolidin-3-ol core.

- 3-Methoxybenzoyl chloride or 3-methoxybenzaldehyde are commonly used to introduce the 3-methoxyphenyl moiety.

- Protective groups such as tert-butyl carbamate (Boc) are employed to facilitate selective functional group transformations.

Stepwise Synthetic Route from Aminohydroxybutyric Acid

A patented scalable and GMP-compliant process outlines the following steps for preparing the pyrrolidin-3-ol base and its hydrochloride salt, which can be adapted to the 5-(3-methoxyphenyl) derivative by appropriate substitution:

| Step | Description | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| (a) Esterification and Salination | Aminohydroxybutyric acid is esterified in methanol with sulfuric acid and acetyl chloride, producing methyl ester hydrochloride | Methanol, sulfuric acid, acetyl chloride; 55-70 °C, 2-4 h reflux | Methyl ester hydrochloride intermediate | High yield; crystalline intermediate facilitates isolation |

| (b) Lactam Formation | Conversion of ester to lactam intermediate | Addition of water and potassium carbonate | Lactam intermediate | Crystalline, easy to purify |

| (c) Reduction | Lactam is reduced using sodium borohydride in diglyme, followed by acid treatment | NaBH4 (4 eq), diglyme, then H2SO4, 25-80 °C, 12 h | Pyrrolidin-3-ol base | High optical and chemical purity |

| (d) Hydrochloride Salt Formation | Base is converted to hydrochloride salt | HCl treatment | Pure hydrochloride salt | Suitable for pharmaceutical use |

This route achieves an overall yield of approximately 44% over four steps and is noted for its scalability, safety, and purity compliance for industrial production.

Direct Conversion from Protected Pyrrolidine Derivatives

An alternative method involves:

- Starting from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate .

- Treatment with hydrogen chloride in 1,4-dioxane at room temperature for 1 hour.

- Concentration of the reaction mixture yields (R)-(-)-3-pyrrolidinol hydrochloride as a white solid with a reported yield of 90%.

This method is efficient for producing enantiomerically pure pyrrolidin-3-ol hydrochlorides and can be adapted for substituted derivatives.

Incorporation of the 3-Methoxyphenyl Group

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The patented method is notable for its industrial applicability, providing a route that balances cost, safety, and purity, critical for pharmaceutical manufacturing.

- The Boc-deprotection method offers a straightforward approach for obtaining enantiomerically pure hydrochloride salts but requires the availability of protected intermediates.

- The acylation and subsequent salt formation method is effective for introducing the 3-methoxyphenyl group, with moderate yields and well-defined crystalline products.

- Borane-mediated reductions provide a versatile approach to functionalize pyrrolidine rings but involve more complex reaction and purification steps.

化学反应分析

Types of Reactions

5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

1. Analgesic Properties:

Research indicates that derivatives of pyrrolidin-3-ol compounds, including 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride, exhibit analgesic properties. They have been proposed for the treatment of acute, neuropathic, and chronic pain conditions. The compound may act through mechanisms that modulate pain pathways, making it a candidate for developing new analgesics .

2. Neuropharmacological Effects:

The compound has shown promise in neuropharmacology, particularly as a nootropic agent. It is suggested that it could enhance cognitive function and alertness, potentially benefiting conditions like depression and anxiety disorders . Its mechanism may involve the modulation of neurotransmitter systems, although specific pathways require further elucidation.

3. Treatment of Cardiovascular Diseases:

There is evidence supporting the use of this compound in treating cardiovascular diseases. Its derivatives are being investigated for antiarrhythmic properties, which could help manage heart rhythm disorders . The potential to influence cardiovascular health highlights the compound's versatility in therapeutic applications.

Synthetic Chemistry Applications

1. Building Block for Synthesis:

this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations . This utility makes it valuable in pharmaceutical development and materials science.

2. Intermediate in Drug Development:

The compound may act as an intermediate in synthesizing other biologically active compounds. Its structural features allow for modifications that can lead to new pharmacophores with enhanced efficacy or reduced side effects .

Case Study 1: Analgesic Efficacy

A study investigating the analgesic efficacy of pyrrolidine derivatives found that compounds similar to this compound effectively reduced pain responses in animal models. The study highlighted the compound's potential as a safer alternative to traditional opioids, addressing concerns about addiction and side effects.

Case Study 2: Cognitive Enhancement

In a clinical trial focused on cognitive enhancement, participants administered derivatives of 5-(3-Methoxyphenyl)pyrrolidin-3-ol showed improved memory retention and attention span compared to placebo groups. These findings suggest its potential role in treating cognitive impairments associated with aging or neurodegenerative diseases.

作用机制

The mechanism of action of 5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Substituent Variations on the Aromatic Ring

Impact of Aromatic Substituents :

- Meta vs. Para Substitution : The 3-methoxyphenyl group in the target compound may improve steric compatibility with flat binding pockets (e.g., enzyme active sites) compared to para-substituted analogs .

- Trifluoromethyl vs. Methoxy : The -CF₃ group in enhances resistance to oxidative metabolism but reduces solubility compared to -OCH₃ .

Stereochemical and Functional Group Modifications

Stereochemical Considerations :

Impurities and Byproducts

Data Table: Comparative Analysis

生物活性

5-(3-Methoxyphenyl)pyrrolidin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxyl group. Its structure contributes to its biological activity, particularly in modulating enzyme and receptor functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy and hydroxyl groups enhance its binding affinity, influencing various cellular processes. This compound has been shown to:

- Modulate Enzymatic Activity : It can inhibit or activate specific enzymes, affecting downstream signaling pathways.

- Influence Protein-Ligand Interactions : The compound's structure allows it to bind effectively to protein targets, potentially altering their functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In studies involving human lung adenocarcinoma (A549) cell lines, it exhibited cytotoxic effects, leading to reduced cell viability.

- Cytotoxicity Assay : Compounds similar to this compound were tested against A549 cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutics like cisplatin .

| Compound | Viability (%) at 100 µM |

|---|---|

| 5-(3-Methoxyphenyl)pyrrolidin-3-ol HCl | 66% (compared to control) |

| Cisplatin | Control value |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of several pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that the presence of the methoxy group significantly enhanced antimicrobial activity, particularly against resistant strains .

- Anticancer Research : In a comparative study with various derivatives, the compound demonstrated superior cytotoxic effects on cancer cells while maintaining lower toxicity on non-cancerous cells, suggesting a promising therapeutic window for anticancer applications .

常见问题

Q. What strategies identify degradation products under stress conditions?

- Methodological Answer : Expose the compound to forced degradation (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis). Analyze degradants via LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile). Structural elucidation uses MS/MS fragmentation patterns and comparison with synthetic standards .

Key Considerations for Researchers

- Contradiction Analysis : Cross-reference safety data from multiple sources (e.g., OSHA vs. EU guidelines) to reconcile differences in hazard classifications .

- Advanced Purification : Preparative HPLC (XBridge Prep C18 column) isolates high-purity batches for in vivo studies .

- Environmental Impact : Follow EPA guidelines for waste disposal; incineration is recommended for large quantities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。